Dibenzalacetone, (1Z,4Z)-

Description

BenchChem offers high-quality Dibenzalacetone, (1Z,4Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzalacetone, (1Z,4Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

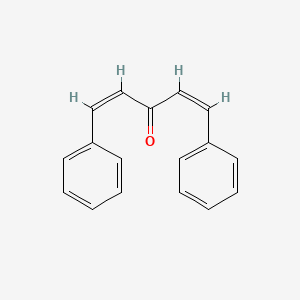

Structure

3D Structure

Properties

CAS No. |

58321-78-1 |

|---|---|

Molecular Formula |

C17H14O |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

(1Z,4Z)-1,5-diphenylpenta-1,4-dien-3-one |

InChI |

InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11-,14-12- |

InChI Key |

WMKGGPCROCCUDY-XSYHWHKQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C(=O)/C=C\C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Nomenclature and Precise Chemical Identity

The systematic and unambiguous naming of chemical compounds is crucial for clear scientific communication. (1Z,4Z)-Dibenzalacetone is identified through various standard nomenclatures and registry numbers.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1Z,4Z)-1,5-diphenylpenta-1,4-dien-3-one. nih.govchemspider.com This name precisely describes the molecular structure: a five-carbon pentane (B18724) backbone with double bonds at the first and fourth positions, a ketone group at the third position, and phenyl groups attached to the first and fifth carbons. The "(1Z,4Z)" prefix specifies the stereochemistry, indicating that both double bonds have a Z (cis) configuration. ontosight.ai

Common synonyms for this specific isomer include (Z,Z)-Dibenzalacetone and cis,cis-dibenzalacetone. chemspider.comresearchgate.net It is crucial to distinguish it from the other geometric isomers, namely the (1E,4E) or trans,trans isomer and the (1E,4Z) or trans,cis isomer. researchgate.netvedantu.com

For database and regulatory purposes, (1Z,4Z)-Dibenzalacetone is assigned the Chemical Abstracts Service (CAS) Registry Number 58321-78-1 . nih.gova2bchem.com

Interactive Data Table: Chemical Identifiers for (1Z,4Z)-Dibenzalacetone

| Identifier Type | Value |

| IUPAC Name | (1Z,4Z)-1,5-diphenylpenta-1,4-dien-3-one nih.govchemspider.com |

| Common Name | (Z,Z)-Dibenzalacetone chemspider.com |

| CAS Registry Number | 58321-78-1 nih.gova2bchem.com |

| Molecular Formula | C₁₇H₁₄O nih.govnih.gov |

| InChI | InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11-,14-12- nih.gov |

| InChIKey | WMKGGPCROCCUDY-XSYHWHKQSA-N nih.gov |

| Canonical SMILES | C1=CC=C(C=C1)/C=C\C(=O)/C=C\C2=CC=CC=C2 smolecule.com |

Structural Characteristics and Distinct Stereochemical Features of the 1z,4z Isomer

The molecular structure of dibenzalacetone consists of a 1,4-pentadien-3-one (B1670793) core with a phenyl group attached to both the first and fifth carbon atoms. ontosight.ai The defining feature of the (1Z,4Z)-isomer is the specific spatial arrangement of the substituents around the two carbon-carbon double bonds.

The conjugated system of double bonds, which includes the phenyl rings and the carbonyl group, is responsible for the compound's ability to absorb ultraviolet (UV) light. researchgate.netamazonaws.com The specific stereochemistry of the (1Z,4Z)-isomer influences the wavelength of maximum UV absorbance (λmax). researchgate.nethypercubeusa.com

Interactive Data Table: Physicochemical Properties of Dibenzalacetone Isomers

| Property | (1Z,4Z)-isomer | (1E,4Z)-isomer | (1E,4E)-isomer |

| CAS Number | 58321-78-1 wikipedia.org | 115587-57-0 wikipedia.org | 35225-79-7 wikipedia.org |

| Melting Point (°C) | <20 hypercubeusa.com | 60 hypercubeusa.com | 110–112 chemeurope.com |

| Appearance | - | Pale yellow needles researchgate.net | Bright yellow solid chemeurope.com |

| UV λmax (nm) | ~287-290 researchgate.nethypercubeusa.com | ~295 hypercubeusa.com | ~330 researchgate.nethypercubeusa.com |

| Molecular Weight ( g/mol ) | 234.29 nih.govnih.gov | 234.29 smolecule.com | 234.29 chemicalbook.com |

Advanced Spectroscopic and Analytical Characterization of 1z,4z Dibenzalacetone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule with complex stereochemistry like (1Z,4Z)-dibenzalacetone, a combination of one-dimensional and two-dimensional NMR techniques is required for unambiguous assignment.

The ¹H and ¹³C NMR spectra of (1Z,4Z)-dibenzalacetone are predicted to show distinct chemical shifts compared to the (E,E) and (E,Z) isomers due to the anisotropic effects of the phenyl rings and the carbonyl group in the cis configuration. In the (Z,Z) isomer, the vinyl protons and carbons are shielded by the nearby phenyl groups, causing them to resonate at a different frequency than in the trans isomers.

Due to the symmetry of the (1Z,4Z) isomer, the two phenyl groups and the two vinyl groups are chemically equivalent, which simplifies the spectrum. The protons of the phenyl groups typically appear as a complex multiplet in the aromatic region of the ¹H NMR spectrum. The vinyl protons (H-1/H-5 and H-2/H-4) are particularly diagnostic for stereochemistry. The coupling constant (J-value) between the vinyl protons (H-1 and H-2; H-4 and H-5) is expected to be smaller for the Z-isomer compared to the E-isomer.

In the ¹³C NMR spectrum, the carbonyl carbon (C-3) is a key indicator, alongside the signals for the vinyl and aromatic carbons. The chemical shifts provide a complete carbon map of the molecule. While specific experimental data for the pure (1Z,4Z) isomer is limited in published literature, data from closely related (1Z,4E) isomers can be used to infer expected shifts. scielo.br

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=O (C-3) | - | ~185-190 |

| =CH- (C-2, C-4) | ~6.8-7.2 (d) | ~125-130 |

| Ph-CH= (C-1, C-5) | ~6.9-7.3 (d) | ~140-145 |

| Aromatic C (ipso) | - | ~134-136 |

| Aromatic C-H | ~7.2-7.6 (m) | ~127-130 |

Note: The data presented are estimated values based on general principles and data from related isomers. Actual experimental values may vary based on solvent and other conditions.

To definitively assign the structure and differentiate the (1Z,4Z) isomer from its (1E,4E) and (1Z,4E) counterparts, two-dimensional NMR techniques are employed. morressier.comjafardabbagh.com

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings within the molecule. For (1Z,4Z)-dibenzalacetone, it would show a clear correlation between the vinyl protons on adjacent carbons (e.g., H-1 and H-2). The cross-peaks confirm the connectivity, and analysis of the coupling constants helps to confirm the Z geometry of the double bonds.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This technique is invaluable for assigning the carbon signals based on the already assigned proton spectrum. It would unambiguously link the vinyl proton signals to their corresponding vinyl carbon signals, confirming the assignments in the ¹³C NMR spectrum. mdpi.com

Together, these advanced NMR methods provide a powerful strategy for the complete and unambiguous structural elucidation and stereochemical assignment of (1Z,4Z)-dibenzalacetone. morressier.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups and conformational structure of a molecule.

Specific vibrational frequencies can be used to distinguish between the cis and trans isomers. researchgate.net For instance, the out-of-plane C-H bending modes are highly characteristic of the substitution pattern on a double bond.

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Aromatic C-H Stretch | ~3050 | Indicates presence of phenyl rings |

| Conjugated C=O Stretch | ~1650 | Strong absorption characteristic of the α,β-unsaturated ketone |

| Aromatic C=C Stretch | ~1591, 1493 | Confirms the presence of the aromatic rings. researchgate.net |

| cis-Alkene C-H bend (out-of-plane) | ~693 | Strong peak indicative of a cis-disubstituted alkene, a key signature for the (Z,Z) isomer. researchgate.net |

The different spatial arrangement of the (1Z,4Z) isomer compared to the (1E,4E) isomer leads to distinct spectroscopic signatures that are useful for conformational analysis. journaljpri.com The symmetry of the molecule plays a significant role in determining which vibrational modes are IR or Raman active.

A study assessing the geometric isomers of dibenzalacetone identified specific IR absorption frequencies for the cis and trans configurations. researchgate.net A strong peak observed at 693.28 cm⁻¹ was attributed to the symmetric C-H bending of the cis isomer, while a peak at 982.55 cm⁻¹ was characteristic of the trans isomer. researchgate.net Similarly, an asymmetric vibrational mode at 1189.66 cm⁻¹ was assigned to the cis isomer. researchgate.net The presence of the ~693 cm⁻¹ band and the absence of the ~983 cm⁻¹ band would be strong evidence for the (1Z,4Z) conformation.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure. When coupled with gas chromatography (GC), it becomes a powerful technique for separating and identifying components in a mixture. libretexts.org

For (1Z,4Z)-Dibenzalacetone, GC-MS analysis provides both the retention time, a characteristic property for a given GC system, and the mass spectrum for identification. The PubChem database entry for the (1Z,4Z)-isomer lists a Kovats retention index of 2122 on a semi-standard non-polar column. nih.gov

Electron ionization (EI) mass spectrometry of dibenzalacetone results in the formation of a molecular ion (M⁺˙) peak, which corresponds to the molecular weight of the compound (234.29 g/mol ). nih.govchegg.com This molecular ion then undergoes fragmentation, producing a characteristic pattern of fragment ions. The fragmentation pathways are generally similar across the different stereoisomers because they depend on the molecular connectivity rather than the spatial arrangement.

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 234 | [C₁₇H₁₄O]⁺˙ | Molecular Ion (M⁺˙). nih.govchegg.com |

| 233 | [M-H]⁺ | Loss of a hydrogen radical. nih.govchegg.com |

| 131 | [C₉H₇O]⁺ | Result of cleavage, likely forming the cinnamoyl cation. chegg.com |

| 103 | [C₇H₃O]⁺ or [C₈H₇]⁺ | A common fragment, possibly from cleavage of the phenyl ketone moiety. nih.govchegg.com |

| 77 | [C₆H₅]⁺ | Phenyl cation. chegg.com |

The fragmentation process can be explained by mechanisms such as α-cleavage (cleavage of the bond adjacent to the carbonyl group) and β-cleavage. journaljpri.comresearchgate.net The analysis of this fragmentation pattern, in conjunction with the molecular ion peak, provides definitive confirmation of the identity of the dibenzalacetone structure.

Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental technique for confirming the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For (1Z,4Z)-Dibenzalacetone (C₁₇H₁₄O), the molecular weight is confirmed to be 234.29 g/mol . nih.govnih.gov

In electron ionization mass spectrometry (EI-MS), the analysis of dibenzalacetone reveals a prominent molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of approximately 234. researchgate.net This peak, which is often the base peak, confirms the molecular weight of the compound. The presence of an M+1 isotopic peak at m/z 235 further supports the molecular formula. researchgate.net

The high-energy ionization process induces fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. It has been observed that the different geometric isomers of dibenzalacetone, including the (1Z,4Z) isomer, tend to produce identical mass spectra as the stereochemistry is lost in the high-energy gas phase. researchgate.net The fragmentation of dibenzalacetone is primarily governed by mechanisms typical for α,β-unsaturated ketones, including α-cleavage and β-cleavage. researchgate.netjournaljpri.comresearchgate.net Key fragment ions observed in the mass spectrum of dibenzalacetone are detailed in the table below. researchgate.net

| m/z Value | Proposed Fragment Identity/Origin |

| 234 | Molecular Ion [M]⁺˙ |

| 205 | Loss of formyl radical [M - CHO]⁺ |

| 157 | [C₁₂H₉O]⁺ |

| 131 | Cinnamoyl cation [C₆H₅CH=CHCO]⁺ |

| 103 | Phenylacetylene cation [C₆H₅C≡CH]⁺ or Styryl cation [C₆H₅CH=CH]⁺ |

| 91 | Tropylium (B1234903) cation [C₇H₇]⁺ |

| 77 | Phenyl cation [C₆H₅]⁺ |

| 51 | [C₄H₃]⁺ fragment from benzene (B151609) ring |

This table summarizes the major fragment ions observed in the mass spectrum of dibenzalacetone.

The fragment at m/z 131 corresponds to the stable cinnamoyl cation, formed by cleavage alpha to the carbonyl group. The peak at m/z 77 is characteristic of a monosubstituted benzene ring, representing the phenyl cation. The tropylium cation at m/z 91 is a common rearrangement product from compounds containing a benzyl (B1604629) unit.

Purity Assessment and Geometric Isomer Ratio Determination

The synthesis of dibenzalacetone via the Claisen-Schmidt condensation of benzaldehyde (B42025) and acetone (B3395972) typically yields a mixture of geometric isomers: (1E,4E)-, (1E,4Z)-, and (1Z,4Z)-dibenzalacetone. Assessing the purity of the product and determining the ratio of these isomers are critical analytical tasks.

Purity is often initially assessed using chromatographic and physical methods. Thin-Layer Chromatography (TLC) is a rapid technique used to separate the isomers and identify the presence of unreacted starting materials or byproducts. researchgate.net A single spot on the TLC plate after development in an appropriate solvent system is a preliminary indicator of high purity. researchgate.net Furthermore, the melting point of the synthesized product provides a crucial measure of purity; a sharp melting point range that corresponds to literature values indicates a pure substance, whereas a broad or depressed melting point range suggests the presence of impurities. researchgate.netjafardabbagh.com High-Performance Liquid Chromatography (HPLC) is a more advanced and quantitative method used for assessing the purity of dibenzalacetone derivatives. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both separating the isomers and confirming their identity. researchgate.netjournaljpri.com A study that synthesized dibenzalacetone through a base-catalyzed crossed-aldol condensation reported the successful quantification of the three geometric isomers. The analysis determined the relative ratio of the isomers in the product mixture as follows: journaljpri.comresearchgate.net

| Geometric Isomer | Common Name | Relative Ratio (%) |

| (1E,4E)-Dibenzalacetone | trans-trans | 59.87 |

| (1E,4Z)-Dibenzalacetone | cis-trans | 26.53 |

| (1Z,4Z)-Dibenzalacetone | cis-cis | 13.60 |

This table presents the geometric isomer distribution of a synthesized dibenzalacetone product as determined by spectroscopic analysis. journaljpri.comresearchgate.net

This distribution highlights that the (1E,4E) or trans-trans isomer is the major product, which is expected as it is the most thermodynamically stable configuration with the least steric hindrance. The (1Z,4Z) isomer is the least abundant.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions.

Electronic Transitions and Detailed Photophysical Properties Analysis

The dibenzalacetone molecule possesses an extended π-conjugated system, which includes two phenyl groups, two carbon-carbon double bonds, and a carbonyl group. This conjugation is responsible for its strong absorption in the near-UV region. researchgate.net The electronic spectrum is characterized by intense absorption bands resulting from π → π* transitions associated with the conjugated enone system. researchgate.net A less intense band corresponding to the n → π* transition of the carbonyl group's non-bonding electrons may also be observed. researchgate.net

The photophysical properties of dibenzalacetone are of significant interest. The extensive π-electron delocalization across the molecule gives it a D-π-A-π-D (Donor-π-Acceptor-π-Donor) character, where the phenyl groups act as electron donors and the central carbonyl group acts as the electron acceptor. researchgate.net This electronic structure is the basis for its use in applications such as sunscreens, as it effectively absorbs harmful UV radiation. researchgate.net Another notable photophysical property is its susceptibility to photochemical reactions; prolonged exposure to sunlight can trigger [2+2] cycloaddition reactions, leading to the formation of dimeric and trimeric cyclobutane (B1203170) adducts. wikipedia.org

Quantitative Analysis and Isomer Identification via UV-Vis Absorption Profiles

UV-Vis spectroscopy is not only useful for qualitative analysis but also serves as a straightforward method for the quantitative determination of the geometric isomers of dibenzalacetone in a mixture. This is possible because the different spatial arrangements of the phenyl groups in the cis and trans configurations affect the planarity and extent of conjugation in each isomer, leading to distinct absorption profiles and absorption maxima (λ_max).

One study utilized the distinct UV absorption maxima of the three isomers to calculate their relative percentages in a synthesized mixture. researchgate.netresearchgate.net The specific wavelengths assigned to each isomer are as follows:

| Geometric Isomer | Common Name | Absorption Maximum (λ_max) |

| (1E,4E)-Dibenzalacetone | trans-trans | 330 nm |

| (1Z,4Z)-Dibenzalacetone | cis-cis | 290 nm |

| (1E,4Z)-Dibenzalacetone | cis-trans | 233 nm |

This table shows the distinct UV absorption maxima for the three geometric isomers of dibenzalacetone, enabling their identification and quantification. researchgate.netresearchgate.net

By measuring the absorbance at these specific wavelengths and analyzing the area under each peak, the relative abundance of each isomer in the sample was calculated. researchgate.net The (1E,4E) isomer, being the most planar and fully conjugated, exhibits the most red-shifted (longest wavelength) absorption.

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms and molecules in a solid-state crystal lattice. While the (1Z,4Z)-dibenzalacetone isomer is known and can be identified in mixtures, literature detailing its isolation and single-crystal X-ray structure is not readily found.

Conversely, the more stable (1E,4E)- or trans,trans-isomer has been successfully crystallized and its structure elucidated by XRD. In a study where dibenzalacetone was synthesized and high-quality single crystals were grown from an ethanol (B145695) solution, the resulting crystals were exclusively the (1E,4E) isomer. researchgate.net This indicates that under these common crystallization conditions, the thermodynamically favored trans,trans isomer is selectively isolated from the mixture. The crystallographic data for this isomer are summarized below.

| Parameter | (1E,4E)-Dibenzalacetone |

| Crystal System | Monoclinic |

| Space Group | C 2/c |

| a (Å) | 26.15 |

| b (Å) | 5.99 |

| c (Å) | 16.48 |

| β (°) | 100.8 |

| Z (molecules/unit cell) | 8 |

This table presents the crystallographic data for the (1E,4E)-isomer of dibenzalacetone as determined by single-crystal X-ray diffraction. researchgate.net

The analysis revealed a centrosymmetric arrangement of the molecules in the crystal packing. researchgate.net The lack of a readily available crystal structure for the (1Z,4Z) isomer suggests it is less stable in the solid state and more challenging to isolate as a pure, single crystal compared to its trans,trans counterpart.

Theoretical and Computational Investigations of 1z,4z Dibenzalacetone

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be invaluable tools in understanding the intricacies of the electronic structure of (1Z,4Z)-dibenzalacetone. These computational methods allow for the prediction of various molecular properties that are often challenging to determine experimentally for a specific, less stable isomer.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has been employed to investigate the electronic structure and relative stability of dibenzalacetone isomers. While the (1E,4E)-isomer (trans-trans) is generally considered the most stable due to reduced steric hindrance, computational studies provide a quantitative measure of these stability differences. researchgate.net The planarity of the conjugated system is a key factor influencing stability, with deviations from planarity leading to a higher energy state. hypercubeusa.com For the (1Z,4Z)-isomer, the cis configuration around the double bonds introduces significant steric strain between the phenyl groups and the central carbonyl group, leading to a non-planar geometry and consequently, lower stability compared to the (1E,4E)-isomer.

Theoretical calculations can evaluate the total energy of each isomer, with lower energy values indicating greater stability. These studies often involve geometry optimization to find the lowest energy conformation for each isomer before comparing their total energies. The stability of the molecule is also influenced by hyperconjugative interactions and charge delocalization, which can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. researchgate.net

HOMO-LUMO Energy Gaps and Molecular Orbital Contributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant parameter. A smaller HOMO-LUMO gap is indicative of higher chemical reactivity and is associated with intramolecular charge transfer, which can be responsible for the nonlinear optical properties of the molecule. researchgate.net

For dibenzalacetone, the HOMO and LUMO are typically delocalized over the entire π-conjugated system. The HOMO is generally characterized by contributions from the phenyl rings and the enone system, representing the electron-donating part of the molecule. Conversely, the LUMO is predominantly centered on the α,β-unsaturated ketone moiety, acting as the electron-accepting region. Computational studies using methods like Time-Dependent DFT (TD-DFT) can visualize these orbitals and calculate their energy levels. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Parameters for Dibenzalacetone (Isomer not specified)

| Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

Computational Prediction of Dipole Moment and Electronegativity

The dipole moment is a measure of the polarity of a molecule, arising from an uneven distribution of electron density. Computational methods like DFT can predict the dipole moment of (1Z,4Z)-dibenzalacetone with a reasonable degree of accuracy. The magnitude and direction of the dipole moment are influenced by the molecule's geometry and the presence of polar bonds, such as the carbonyl group. For the (1Z,4Z)-isomer, the specific arrangement of the phenyl groups in a cis configuration will result in a unique dipole moment compared to other isomers. squ.edu.om

Electronegativity (χ), a measure of an atom's ability to attract electrons, can be estimated from DFT calculations. It is often approximated as the negative of the chemical potential, which in turn can be related to the energies of the HOMO and LUMO orbitals (χ ≈ -(EHOMO + ELUMO)/2). sid.irnih.gov

Global Hardness and Fraction of Electron Transfer Analysis

Global hardness (η) is a concept in conceptual DFT that describes the resistance of a molecule to change its electron distribution. It can be calculated from the energies of the frontier orbitals as η ≈ (ELUMO - EHOMO)/2. nih.gov A larger HOMO-LUMO gap corresponds to a greater global hardness, indicating higher stability and lower reactivity. nih.gov

The fraction of electrons transferred (ΔN) is a parameter that can quantify the charge transfer in a reaction. It can be calculated using the chemical potentials (and thus the electronegativities) of the reacting species. This analysis is particularly relevant when considering the interactions of (1Z,4Z)-dibenzalacetone with other molecules.

Molecular Mechanism Elucidation through Computational Modeling

Computational modeling provides a powerful means to investigate the reaction mechanisms involved in the formation of (1Z,4Z)-dibenzalacetone. By mapping the potential energy surface of the reaction, it is possible to identify transition states and intermediates, thereby elucidating the detailed reaction pathway.

Reaction Pathway Analysis for Aldol (B89426) Condensation and Subsequent Transformations

The synthesis of dibenzalacetone is a classic example of a crossed aldol condensation, specifically the Claisen-Schmidt condensation, between acetone (B3395972) and two equivalents of benzaldehyde (B42025) under basic conditions. chemicalforums.commnstate.eduyoutube.com The reaction proceeds in a stepwise manner.

The mechanism begins with the deprotonation of an α-hydrogen of acetone by a base (e.g., hydroxide) to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of a benzaldehyde molecule. The resulting alkoxide is protonated, typically by the solvent, to form a β-hydroxyketone intermediate. This intermediate readily undergoes dehydration (elimination of a water molecule) to yield benzylideneacetone (B49655) (benzalacetone). The formation of the conjugated system provides the thermodynamic driving force for this dehydration step. youtube.com

The process is then repeated on the other side of the acetone molecule. The enolate of benzylideneacetone is formed, which then attacks a second molecule of benzaldehyde. Subsequent dehydration of the second β-hydroxyketone intermediate yields dibenzalacetone.

Computational modeling of this reaction pathway would involve calculating the energies of the reactants, intermediates, transition states, and products for each step. This would provide a detailed energy profile of the reaction, allowing for the determination of activation energies and the identification of the rate-determining step. While the general mechanism is well-established, specific computational studies detailing the energetics of the formation of the (1Z,4Z)-isomer are not widely reported. Such studies would be crucial in understanding the kinetic and thermodynamic factors that influence the isomeric distribution of the final product.

Transition State Theory and Activation Energy Profiling

Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by considering a special equilibrium between reactants and activated transition state complexes. Computational methods are frequently employed to model the potential energy surface of a reaction, identifying the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur.

For dibenzalacetone, three geometric isomers exist: the (1E,4E)-isomer (trans,trans), the (1Z,4E)-isomer (cis,trans), and the (1Z,4Z)-isomer (cis,cis). The (1Z,4Z)-isomer is the least stable of the three, primarily due to steric hindrance between the phenyl groups. Computational studies using molecular mechanics and semi-empirical methods can evaluate the relative stabilities of these isomers. The energy difference between these isomers dictates the equilibrium distribution, while the activation energy for isomerization determines the rate at which they interconvert.

While specific activation energy profiles for the isomerization of (1Z,4Z)-dibenzalacetone are not extensively detailed in the literature, it is expected that the transition state for the Z to E isomerization would involve rotation around the carbon-carbon double bond. This process typically has a high energy barrier. The relative energies suggest that the conversion from the (1Z,4Z) form to the more stable (1Z,4E) and ultimately the (1E,4E) forms is a thermodynamically favorable process.

Table 1: Relative Stability and Properties of Dibenzalacetone Isomers

| Isomer | Configuration | Relative Stability | Melting Point (°C) | UV Absorption λmax (nm) |

|---|---|---|---|---|

| 1 | (1E,4E) | Most Stable | 110-111 | 330 |

| 2 | (1Z,4E) | Intermediate | 60 | 295 |

| 3 | (1Z,4Z) | Least Stable | <20 | 287 |

This table is generated based on data from available research.

Application of Electron Localization Function (ELF) and Catastrophe Theory

Electron Localization Function (ELF) The Electron Localization Function (ELF) is a powerful tool in quantum chemistry used to visualize and analyze chemical bonding in molecular systems. It provides a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. ELF values range from 0 to 1, where a high value (close to 1) corresponds to high electron localization, typical of covalent bonds and lone pairs.

For a conjugated system like (1Z,4Z)-dibenzalacetone, an ELF analysis would reveal the nature of the π-electron delocalization across the α,β-unsaturated ketone framework. The analysis would show distinct basins of attraction corresponding to the C=C and C=O double bonds, as well as the C-C single bonds and C-H bonds. The topology of the ELF basins can provide quantitative insights into the bond order and the extent of conjugation, which is influenced by the planarity of the molecule. The steric strain in the (1Z,4Z)-isomer may force the phenyl rings out of the plane of the dienone system, which would, in turn, affect the π-conjugation and be reflected in the ELF topology.

Catastrophe Theory Catastrophe theory, a branch of mathematics, describes how small, continuous changes in a system's parameters can lead to sudden, abrupt changes in its behavior. In chemistry, it can be applied to model phenomena like phase transitions, conformational changes, and the breaking or forming of chemical bonds. It provides a qualitative framework for understanding how a system can jump from one stable state to another when a critical point is reached.

While no specific applications of catastrophe theory to (1Z,4Z)-dibenzalacetone are documented, it could conceptually be used to model the isomerization process. The potential energy surface of the molecule, as a function of dihedral angles, could exhibit features like folds or cusps. A small, continuous change in a dihedral angle (a control parameter) could lead to a point where the (1Z,4Z) conformation is no longer a stable minimum, causing a "catastrophic" jump to a more stable conformation like the (1Z,4E) or (1E,4E) isomer.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility and dynamic behavior of a molecule.

A conformational analysis of (1Z,4Z)-dibenzalacetone using MD simulations would explore the molecule's accessible shapes and their relative energies. The key degrees of freedom in this molecule are the rotations around the single bonds connecting the carbonyl group to the vinyl groups and the vinyl groups to the phenyl rings. The (1Z,4Z) configuration imposes significant steric constraints, and MD simulations could reveal how the molecule contorts to alleviate this strain.

Simulations would likely show significant twisting of the phenyl groups out of the plane of the central pentadienone backbone. The resulting data could be used to generate a Ramachandran-like plot for the key dihedral angles, illustrating the most probable conformations and the energy barriers between them. This analysis would highlight the dynamic nature of the molecule and the interplay between its conjugated system and steric hindrance.

In Silico Studies of Molecular Interactions and Potential Chemical Scaffolds

In silico studies use computational methods to model molecular interactions, often in the context of drug discovery and materials science. These approaches allow for the rapid screening and analysis of how a molecule like (1Z,4Z)-dibenzalacetone might interact with biological targets or other molecules.

Molecular docking is a primary tool for ligand binding site analysis. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Although specific docking studies for the (1Z,4Z)-isomer are scarce, research on structurally related chalcones provides insight into the potential interactions.

For example, computational docking has been used to study the binding of chalcones to the active site of enzymes like falcipain-2, a cysteine protease in malaria parasites. These studies often identify key interactions:

Hydrogen Bonding: The carbonyl oxygen of the dibenzalacetone scaffold can act as a hydrogen bond acceptor with amino acid residues like asparagine or glutamine.

Hydrophobic Interactions: The two phenyl rings provide extensive surfaces for hydrophobic and π-stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan in a binding pocket.

Covalent Interactions: The α,β-unsaturated ketone is a Michael acceptor and can potentially form covalent bonds with nucleophilic residues, such as the cysteine in the active site of cysteine proteases.

The specific cis,cis geometry of (1Z,4Z)-dibenzalacetone would present a unique shape for a binding pocket compared to its trans,trans counterpart, potentially leading to different binding affinities and selectivities for various protein targets.

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA), are powerful tools for deriving these relationships.

CoMFA models correlate the biological activity of a series of compounds with their 3D steric and electrostatic properties. While SAR studies have not focused specifically on the (1Z,4Z)-isomer, extensive research on the broader class of chalcones and dibenzalacetone derivatives has yielded valuable insights.

A typical 3D-QSAR study on chalcone (B49325) derivatives might reveal the following:

Steric Effects: The model could show that bulky substituents at certain positions on the phenyl rings either enhance or decrease activity. For instance, a CoMFA contour map might indicate that larger groups are favored in one region of the molecule to maximize favorable interactions with a receptor.

Electrostatic Effects: The analysis can pinpoint regions where electron-withdrawing or electron-donating groups are beneficial. For example, an electron-withdrawing group like a halogen on a phenyl ring might increase activity by enhancing a specific interaction within the binding site.

These computational models provide a predictive framework that can guide the design of new derivatives with improved potency and selectivity. The unique stereochemistry of the (1Z,4Z)-scaffold could be used as a starting point for designing geometrically constrained analogs for specific biological targets.

Table 2: Summary of 3D-QSAR Findings for Antitumor Chalcone Derivatives

| Parameter | Finding | Implication for (1Z,4Z)-Dibenzalacetone Scaffold |

|---|---|---|

| Steric Field | Bulky substituents around the phenyl rings can increase activity. | Modification of the phenyl rings with larger groups could be a strategy to enhance biological activity. |

| Electrostatic Field | Electron-withdrawing groups on the phenyl rings are generally beneficial for activity. | Introducing halogens or nitro groups to the phenyl rings of the (1Z,4Z)-scaffold may improve potency. |

| Model Contribution | The steric field often contributes more significantly to the model than the electrostatic field. | The shape and size of the molecule are critical determinants of its activity, highlighting the importance of the specific isomeric structure. |

This table is a generalized summary based on CoMFA studies of various chalcone derivatives.

Applications and Advanced Research Directions Involving 1z,4z Dibenzalacetone

Advanced Organic Synthesis Applications as a Precursor

(1Z,4Z)-Dibenzalacetone serves as a versatile building block in organic synthesis, enabling the creation of intricate and functionally diverse molecules. Its reactivity is primarily centered around the α,β-unsaturated ketone moieties, which are susceptible to a range of transformations.

The carbon skeleton of (1Z,4Z)-dibenzalacetone provides a robust framework for the synthesis of a variety of complex organic and heterocyclic compounds. The presence of two electrophilic double bonds and a central carbonyl group allows for multiple and sequential reactions to build molecular complexity.

A significant application is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. For instance, dibenzalacetone derivatives are key starting materials for the synthesis of pyrazoline and pyrimidine (B1678525) derivatives. Pyrazolines, a class of five-membered heterocyclic compounds, can be synthesized through the cyclization reaction of dibenzalacetone with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) rsc.org. Similarly, pyrimidine derivatives, six-membered aromatic rings with two nitrogen atoms, can be prepared via condensation reactions involving dibenzalacetone researchgate.netucd.ie.

The following table provides examples of heterocyclic compounds synthesized from dibenzalacetone precursors:

| Starting Material | Reagent | Heterocyclic Product | Reference |

|---|---|---|---|

| Dibenzalacetone derivatives | Phenylhydrazine | N-phenyl pyrazolines | rsc.orgacs.org |

| Dibenzalacetone derivatives | Hydrazine hydrate | N-acetyl pyrazolines | rsc.org |

These reactions highlight the role of dibenzalacetone as a synthon for introducing phenyl-substituted backbones into heterocyclic systems, a common motif in medicinal chemistry.

As a divinyl ketone, (1Z,4Z)-dibenzalacetone is a substrate for the Nazarov cyclization, a powerful method for the synthesis of cyclopentenones thermofisher.comwikipedia.org. This reaction proceeds via a 4π-electrocyclic ring closure of a pentadienyl cation, which is typically generated by the action of a Brønsted or Lewis acid mdpi.com. The stereochemistry of the starting divinyl ketone, including the geometry of the double bonds, can have a significant impact on the regioselectivity and stereoselectivity of the resulting cyclopentenone rsc.org.

The conrotatory nature of the 4π-electrocyclization means that the geometry of the starting alkene directly influences the stereochemical outcome of the cyclized product acs.org. For (1Z,4Z)-dibenzalacetone, the cis-geometry of the double bonds would be expected to dictate a specific stereochemical arrangement in the cyclopentenone product. Research has shown that for divinyl ketones with an ester group at the β-position, a Z-olefin geometry leads to a cyclopentenone where the double bond is in conjugation with the ester rsc.org. While specific studies focusing solely on the Nazarov cyclization of the pure (1Z,4Z)-isomer are not prevalent in the literature, the general principles of this stereospecific reaction are well-established.

The general transformation is depicted below:

The resulting cyclopentenone core is a valuable structural motif present in numerous natural products and biologically active compounds thermofisher.comwikipedia.org.

The electron-deficient β-carbons of the α,β-unsaturated ketone system in (1Z,4Z)-dibenzalacetone make it an excellent Michael acceptor wikipedia.orgnih.gov. This allows for the conjugate addition of a wide range of nucleophiles, a process known as the Michael addition. This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation, providing a straightforward method for chemical derivatization and the introduction of new functional groups nih.govyoutube.com.

A variety of nucleophiles, often referred to as Michael donors, can be employed. These include "soft" nucleophiles such as enolates, amines, and thiols youtube.comnih.gov. The addition of these nucleophiles leads to the formation of a 1,5-dicarbonyl compound or a β-functionalized ketone, depending on the nature of the nucleophile and subsequent reaction workup youtube.com.

| Michael Donor (Nucleophile) | Type of Michael Addition | Resulting Functional Group |

| Amines | aza-Michael addition | β-amino ketone |

| Thiols | thia-Michael addition | β-thioether ketone |

| Enolates | Michael addition | 1,5-dicarbonyl compound |

The thia-Michael addition, for example, is a highly efficient and atom-economical method for constructing thioethers nih.govacsgcipr.org. Similarly, the aza-Michael reaction with amines provides access to β-amino carbonyl compounds, which are important precursors for other complex molecules ucd.ie. This reactivity allows for the systematic modification of the dibenzalacetone scaffold, enabling the synthesis of a library of derivatives for various applications, including materials science and medicinal chemistry.

Coordination Chemistry and Ligand Design Research

The dienone structure of (1Z,4Z)-dibenzalacetone not only provides reactivity in organic synthesis but also allows it to act as a ligand in coordination chemistry. The oxygen atom of the carbonyl group and the π-systems of the double bonds can coordinate to transition metal centers.

Dibenzalacetone, often abbreviated as 'dba', is a well-known ligand in organometallic chemistry, particularly for the synthesis of low-valent transition metal complexes. While the more stable (1E,4E)-isomer is most commonly used, the principles of coordination apply to the (1Z,4Z)-isomer as well. The synthesis of such complexes typically involves the reaction of a metal precursor with the dibenzalacetone ligand.

The resulting complexes can exhibit different coordination modes, with the ligand binding to the metal through the olefinic double bonds or the carbonyl oxygen. The specific geometry and electronic properties of the (1Z,4Z)-isomer would influence the structure and stability of the resulting metal complex.

One of the most significant applications of dibenzalacetone in coordination chemistry is as a labile, or easily displaced, ligand in palladium(0) catalysis rsc.orgrsc.org. Complexes such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) are widely used as stable and convenient sources of palladium(0) in a vast array of cross-coupling reactions.

The lability of the dba ligand is crucial to its function. In a catalytic cycle, the dba ligand can be readily displaced by other, more strongly coordinating ligands (e.g., phosphines) or by the substrates of the reaction. This dissociation frees up coordination sites on the palladium center, allowing it to participate in the catalytic cycle. While much of the research has been conducted with the commercially available (and more stable) (1E,4E)-isomer of dibenzalacetone, the (1Z,4Z)-isomer is expected to function similarly as a labile ligand. The steric hindrance and electronic effects arising from the cis-configuration of the phenyl groups in the (1Z,4Z)-isomer could potentially influence the lability of the ligand and, consequently, the activity of the catalyst. However, detailed comparative studies on the catalytic performance of palladium complexes with different dibenzalacetone isomers are not extensively reported.

The general scheme for the activation of a Pd(0)-dba precatalyst is as follows:

Where L represents a desired ligand for a specific catalytic transformation. This in-situ generation of the active catalyst from a stable Pd(0)-dba precursor is a common and highly effective strategy in modern organometallic catalysis.

Spectroscopic and Theoretical Characterization of Metal-Ligand Bonding

The characterization of metal-ligand bonding is fundamental to understanding the structure, stability, and reactivity of coordination complexes. In complexes involving (1Z,4Z)-dibenzalacetone, the carbonyl group (C=O) and the olefinic groups can potentially coordinate with a metal center. Elucidating the nature of this interaction requires a combination of spectroscopic techniques and theoretical calculations.

Spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for probing the bonding environment. A key indicator of coordination is a shift in the vibrational frequency of the C=O group. Upon complexation with a metal ion, a shift in this band to a lower frequency would suggest a weakening of the carbonyl bond, consistent with coordination through the oxygen atom.

Electronic spectroscopy (UV-Vis) provides insight into the electronic transitions within the molecule. Changes in the absorption spectra of dibenzalacetone upon complexation can indicate the formation of new charge-transfer bands between the ligand and the metal, offering evidence of their electronic interaction.

To complement experimental data, theoretical studies employing Density Functional Theory (DFT) are frequently used. nih.govresearchgate.net DFT calculations can model the geometry of the metal-dibenzalacetone complex, predict vibrational frequencies for comparison with experimental IR spectra, and provide a detailed picture of the molecular orbitals involved in the metal-ligand bond. nih.gov This computational approach allows for the quantification of the contributions from electrostatic and covalent interactions, shedding light on the precise nature of the bond. mtu.edu For instance, DFT can help determine the stability, geometrical, and electronic properties of the resulting complexes. scholarsresearchlibrary.com While these are the standard and powerful methodologies for such investigations, detailed spectroscopic and theoretical studies published specifically on metal complexes of the pure (1Z,4Z)-dibenzalacetone isomer are not extensively available in the surveyed literature.

Materials Science Research and Functional Material Development

The extended π-conjugation of (1Z,4Z)-dibenzalacetone is the primary source of its valuable optical and electronic properties, making it a target for materials science research. Scientists aim to harness these intrinsic characteristics to create novel materials for a range of applications.

The design of functional materials often involves modifying molecular structures to achieve specific properties. The dibenzalacetone framework serves as a versatile scaffold for this purpose. Its conjugated system, which is responsible for its ability to absorb UV light, can be chemically modified to tune the absorption wavelength and intensity. Furthermore, by incorporating electron-donating or electron-withdrawing groups onto the phenyl rings, the electronic properties of the molecule can be systematically altered. This strategy is central to developing materials for applications such as nonlinear optics and specialized UV-absorbing coatings, where precise control over light-matter interactions is essential.

Nonlinear optical (NLO) materials are crucial for advanced photonic applications like optical switching and frequency conversion. mdpi.com Organic molecules with extended π-electron systems, such as dibenzalacetone derivatives, are promising candidates for NLO materials due to their large and fast nonlinear responses. nih.gov Research has focused on symmetrically substituted dibenzylideneacetone (B150790) derivatives, often featuring a D-π-A-π-D (donor-π-acceptor-π-donor) structure, where the central ketone of the DBA core acts as the electron acceptor (A). researchgate.net

The NLO properties are typically characterized by measuring the first molecular hyperpolarizability (β) and the two-photon absorption (TPA) cross-section. Studies on DBA derivatives using the Hyper-Rayleigh Scattering (HRS) technique have demonstrated their potential. While data for the specific (1Z,4Z)- isomer is not isolated, the general class of DBA derivatives shows significant NLO activity.

| Derivative Type | NLO Property Measured | Technique | Result | Potential Application |

|---|---|---|---|---|

| Dibenzylideneacetone-substituted compounds | First Molecular Hyperpolarizability (βHRS) | Hyper-Rayleigh Scattering (HRS) | Values up to 52 x 10-30 cm4 statvolt-1mdpi.com | Optical Frequency Converters mdpi.com |

| D-π-A-π-D type bis-chalcones | Second and Third-Order NLO effects | Z-scan | Enhanced second harmonic generation and high two-photon absorption researchgate.net | Photonic Devices researchgate.net |

These findings indicate that the dibenzalacetone framework is a robust platform for developing materials with significant NLO responses, suitable for advanced photonic technologies. researchgate.net

The development of fluorescence-based sensors is an active area of research, often relying on molecules whose fluorescence properties change upon interaction with a specific analyte. mdpi.com Typically, these sensors may employ mechanisms like photoinduced electron transfer (PeT) which is quenched or enabled by the target molecule. While various fluorophores like boron dipyrromethene (BDP) and rosamine have been designed for this purpose, the scientific literature available from searches does not indicate that (1Z,4Z)-Dibenzalacetone has been utilized as a primary component in the development of novel fluorescence sensors.

Dibenzalacetone is a known UV-absorbing compound, a property that makes it a component in some sunscreens. aaup.edu To enhance its efficacy and create more stable UV-protective materials, researchers have investigated its immobilization on solid supports like titanium dioxide (TiO₂), which is itself a common anti-UV material.

Studies have shown that immobilizing dibenzalacetone onto the surface of TiO₂ can lead to a composite material with superior UV-A protection properties. The performance of this functionalized material was evaluated using UV-Vis spectrometry.

| Material | Maximum Wavelength (λmax) | Absorbance Value |

|---|---|---|

| TiO₂ | 335 nm | 0.871 |

| Dibenzalacetone | 346 nm | 1.197 |

| Dibenzalacetone immobilized on TiO₂ | 329 nm | 1.221 |

Data sourced from a 2023 study on dibenzalacetone immobilization.

The results indicate that the immobilized composite possesses a higher absorbance value than either component alone, suggesting a synergistic enhancement of its UV-absorbing capabilities. This makes the dibenzalacetone-functionalized TiO₂ a promising advanced material for sunscreen and other UV-protective applications.

Incorporating functional molecules into polymer backbones is a key strategy for creating advanced materials that combine the properties of the molecule with the processability and mechanical integrity of the polymer. Polyimides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength, making them ideal for aerospace and microelectronics applications. zeusinc.comvt.edu

Researchers have explored the integration of the dibenzalacetone moiety into the main chain of thermally stable polymers. The goal is to produce new polyimides that are not only heat-resistant but also possess the unique optical or coordinating properties of dibenzalacetone. The synthesis of such polymers typically involves reacting a diamine with a dianhydride. vt.edutitech.ac.jp By designing a custom diamine monomer that contains the dibenzalacetone structure, this functional unit can be directly incorporated into the polyimide backbone.

This approach allows for the creation of soluble, high-performance polyimides that can be cast into films. titech.ac.jp These functionalized polymers could find use in applications requiring high thermal stability combined with specific UV-absorption characteristics or as a platform for creating polymer-metal composite materials where the DBA units act as binding sites for metal ions.

Photochemical and Photophysical Research

The extended π-conjugated system of (1Z,4Z)-dibenzalacetone, comprising two phenyl rings and a pentadienone core, makes it a subject of interest in photochemical and photophysical studies. The interaction of this molecule with light can induce various processes, from isomerization to changes in its electronic and emissive properties.

Investigation of Photoreactivity and Photorearrangement Pathways

The primary photoreactivity pathway for dibenzalacetone isomers involves photoisomerization. This process is a form of isomerization induced by the absorption of light (photoexcitation). For molecules with carbon-carbon double bonds, like dibenzalacetone, the most common type of photoisomerization is cis-trans (or Z/E) conversion.

The mechanism of photoisomerization is initiated when a photon of appropriate energy excites a π-electron to a π* antibonding orbital. This excitation reduces the bond order of the double bond, effectively converting it to a single bond. Rotation around this C-C single bond becomes possible in the excited state. As the molecule relaxes and returns to the ground state, the π-bond reforms, but it can do so in either the original or the isomerized configuration. This process allows for the interconversion between the (1Z,4Z)-, (1E,4Z)-, and (1E,4E)-isomers of dibenzalacetone upon irradiation with UV light.

While direct studies detailing the photorearrangement of the (1Z,4Z)-isomer are specific, the general behavior of this class of compounds suggests that irradiation would lead to a photostationary state, a mixture of the cis-cis, cis-trans, and trans-trans isomers. The composition of this mixture depends on the excitation wavelength and the quantum yields of the forward and reverse isomerization processes for each isomer.

Other potential, though less commonly studied, photorearrangement pathways for dienones include photocycloaddition reactions. In principle, intramolecular [2+2] cycloaddition could occur, although this is more prevalent in molecules where the double bonds are favorably positioned. Intermolecular [2+2] cycloadditions, leading to dimers, have also been observed in related solid-state systems, where the crystal packing pre-organizes the molecules in a suitable orientation for reaction.

Studies of Light Absorption and Emission Characteristics

The light absorption properties of dibenzalacetone are dictated by its conjugated system. The different geometric isomers exhibit distinct absorption spectra due to variations in their planarity and steric hindrance, which affect the extent of π-electron delocalization. The (1Z,4Z)-isomer, being sterically hindered, is expected to be less planar than the (1E,4E)-isomer, resulting in a blue-shift (shift to shorter wavelength) of its maximum absorption wavelength (λmax).

Experimental data shows that the different isomers have characteristic UV absorption maxima. The fully trans isomer ((1E,4E)-dibenzalacetone) has the most extended conjugation and absorbs at the longest wavelength, while the (1Z,4Z)-isomer absorbs at a shorter wavelength.

| Isomer | Assigned Structure | Maximum Absorption Wavelength (λmax) |

|---|---|---|

| Isomer 1 | (1E,4E)-dibenzalacetone (trans-trans) | 330 nm hypercubeusa.comaaup.edu |

| Isomer 2 | (1E,4Z)-dibenzalacetone (cis-trans) | 295 nm (or 233 nm) hypercubeusa.comaaup.edu |

| Isomer 3 | (1Z,4Z)-dibenzalacetone (cis-cis) | 287 nm (or 290 nm) hypercubeusa.comaaup.edu |

Regarding emission characteristics, dibenzalacetone exhibits fluorescence. However, its emission is often weak in aqueous solutions. The fluorescence properties can be significantly influenced by the molecule's environment. For instance, when encapsulated within a host molecule, such as a cyclodextrin (B1172386), the fluorescence intensity of dibenzalacetone has been observed to increase. This enhancement is attributed to the rigid and non-polar microenvironment provided by the host cavity, which restricts non-radiative decay pathways and protects the guest molecule from quenchers.

Supramolecular Chemistry and Host-Guest Interaction Studies

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent forces. (1Z,4Z)-Dibenzalacetone can act as a "guest" molecule, interacting with larger "host" molecules to form well-defined assemblies.

Formation and Characterization of Inclusion Complexes (e.g., with Cyclodextrins)

A significant area of research involves the formation of inclusion complexes between dibenzalacetone and cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. This structure allows them to encapsulate non-polar guest molecules, like dibenzalacetone, in aqueous solutions.

Studies have shown that dibenzalacetone (DBA) forms a 1:1 inclusion complex with β-Cyclodextrin (β-CD). The formation of this complex has been confirmed through various analytical techniques:

UV-Visible and Fluorescence Spectroscopy : Changes in the absorption and an enhancement of fluorescence intensity of DBA upon addition of β-CD indicate the insertion of the DBA molecule into the cyclodextrin cavity.

FT-IR Spectroscopy, Differential Scanning Calorimetry (DSC), and X-ray Diffractometry (XRD) : These solid-state techniques provide evidence of complex formation by showing shifts in vibrational frequencies, changes in thermal behavior, and different diffraction patterns for the complex compared to the individual components.

Microscopy (SEM and AFM) : Morphological analysis reveals changes in the surface structure and particle shape upon complexation.

The binding constant (K) for the 1:1 complex between DBA and β-CD has been determined using fluorescence spectroscopy and was found to be 34 ± 2 M⁻¹ at 303 K. This value indicates a stable interaction between the host and guest molecules.

| Parameter | Finding | Method of Determination |

|---|---|---|

| Stoichiometry | 1:1 | Fluorescence Spectroscopy |

| Binding Constant (K) | 34 ± 2 M⁻¹ | Fluorescence Spectroscopy |

| Evidence of Formation | Spectral shifts, thermal changes, morphological differences | UV-Vis, FT-IR, DSC, XRD, SEM, AFM |

Exploration of Non-Covalent Interactions and Self-Assembly Processes

The formation of an inclusion complex is a classic example of a self-assembly process driven by non-covalent interactions. In the case of the dibenzalacetone-cyclodextrin complex, the primary driving forces are hydrophobic interactions and van der Waals forces. The non-polar dibenzalacetone molecule is entropically favored to move from the polar aqueous environment into the non-polar cavity of the cyclodextrin.

Beyond host-guest chemistry, non-covalent interactions are crucial in dictating the solid-state structure (crystal packing) of (1Z,4Z)-dibenzalacetone itself. The arrangement of molecules in the crystal lattice is governed by a combination of weak forces, including:

π-π Stacking : Interactions between the aromatic phenyl rings of adjacent molecules.

C-H···π Interactions : Interactions between a C-H bond of one molecule and the π-system of a phenyl ring on another.

C-H···O Interactions : Weak hydrogen bonds between C-H bonds and the carbonyl oxygen atom.

These interactions work cooperatively to direct the self-assembly of molecules into a thermodynamically stable, ordered crystal structure. The study of these packing motifs is a central theme in crystal engineering, as the solid-state arrangement can profoundly influence the material's physical properties and its potential for solid-state reactivity, such as photo-induced dimerization.

Future Research Perspectives and Emerging Trends in 1z,4z Dibenzalacetone Chemistry

Exploration of Novel Synthetic Routes and Catalytic Systems

The traditional synthesis of dibenzalacetone via the Claisen-Schmidt condensation, while effective for producing the thermodynamically stable (E,E) isomer, presents challenges for selectively forming the less stable (1Z,4Z) isomer. wisdomlib.orgaithor.com Future research is increasingly directed towards innovative synthetic methodologies that offer greater control over stereochemistry and adhere to the principles of green chemistry.

Emerging trends in this area include:

Alternative Energy Sources: Techniques such as sonochemistry and microwave-assisted organic synthesis (MAOS) are being explored to enhance reaction rates, improve yields, and potentially influence isomeric ratios. researchgate.net Sonochemistry, which utilizes ultrasonic irradiation, can increase the reaction between benzaldehyde (B42025) and acetone (B3395972) through a cavitation mechanism, offering a rapid and efficient synthesis route. researchgate.net

Advanced Catalytic Systems: Research is shifting towards the development of heterogeneous catalysts to simplify product purification and catalyst recovery. nih.gov Additionally, novel catalytic systems are being investigated to steer the condensation reaction towards specific geometric isomers.

Interfacial Catalysis: Green synthesis approaches, such as stirring-induced emulsion techniques, confine the condensation reaction to an organic-aqueous phase interface. nih.govrsc.orgrsc.org This method separates the base catalyst (e.g., NaOH) in the aqueous phase from the oil-soluble benzaldehyde, allowing for controlled reactions that can potentially be adapted to favor specific isomers by managing reactant diffusion and reaction microenvironments. nih.govrsc.orgresearchgate.net

| Synthesis Method | Key Features | Research Focus |

| Sonochemistry | Utilizes ultrasonic waves; rapid reaction times (1-5 minutes); high efficiency. researchgate.net | Optimization of frequency and temperature to control isomeric outcomes. researchgate.net |

| Microwave-Assisted | Employs microwave irradiation; enhances reaction rates and reduces by-product formation. | Development of solvent-free or green solvent conditions; selective synthesis of derivatives. |

| Interfacial Catalysis | Reaction confined to a liquid-liquid interface; surfactant-free emulsion. nih.govrsc.org | Gaining stereochemical control by modifying phase components and reaction dynamics. rsc.org |

Development of Advanced Characterization Methodologies for Enhanced Isomeric Control

The synthesis of a specific geometric isomer such as (1Z,4Z)-dibenzalacetone is fundamentally reliant on the ability to accurately identify and quantify it within a mixture of other isomers like (1E,4E) and (1Z,4E). Consequently, a significant research trend is the application of advanced analytical techniques for the precise characterization of dibenzalacetone isomers. aaup.eduresearchgate.net

Key methodologies include:

Spectroscopic Techniques: UV-Vis spectroscopy is used to differentiate isomers based on their distinct absorption maxima (λmax), which are influenced by the planarity and extent of the conjugated electronic system. aaup.eduhypercubeusa.comchemicalforums.com Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H-NMR, 13C-NMR, and 2D-NMR) provide detailed structural information to distinguish the spatial arrangement of atoms in each isomer. researchgate.netaaup.edudigitellinc.com

Chromatographic Methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Thin Layer Chromatography (TLC) are essential for separating the different isomers and confirming their molecular weight and fragmentation patterns. aaup.edudigitellinc.comresearchgate.net

The precise data obtained from these methods are crucial for refining synthetic protocols to achieve isomeric control. aaup.edu

Rational Design and Synthesis of Dibenzalacetone Derivatives for Specific Chemical Functions

Future research is heavily invested in moving beyond the parent dibenzalacetone molecule to the rational design and synthesis of derivatives with enhanced or entirely new functionalities. By modifying the aromatic rings or the ketone backbone, scientists can fine-tune the molecule's electronic and steric properties for specific applications.

A primary area of focus is the synthesis of derivatives with improved biological activity. For instance, the incorporation of hydroxyl (-OH) groups into the benzene (B151609) rings has been shown to enhance the radical scavenging and antioxidant properties of dibenzalacetone analogues. researchgate.net Similarly, the synthesis of novel amine derivatives via the Mannich reaction is being explored to create new compounds with potential as antioxidant drug candidates. researchgate.net This trend highlights a shift towards creating a library of functional molecules built upon the versatile dibenzalacetone scaffold for use in medicinal chemistry and materials science. researchgate.net

Synergistic Approaches Combining Computational and Experimental Chemistry

The integration of computational chemistry with experimental work represents a powerful and emerging trend in chemical research. nih.govnih.gov In the context of dibenzalacetone, computational tools are being used to predict the relative stabilities of different geometric and conformational isomers before they are synthesized in the lab. hypercubeusa.com

This synergy allows researchers to:

Predict Isomer Stability: Using molecular mechanics and semi-empirical methods to calculate the energies of isomers helps explain why the (E,E) isomer typically predominates in synthesis. hypercubeusa.comstudy.com

Guide Experimental Design: Computational screening can identify promising derivative structures with desired electronic or biological properties, thereby streamlining the experimental process and reducing trial-and-error. energy.gov

Understand Reaction Mechanisms: Theoretical calculations can provide insights into the transition states and energy barriers of the condensation reaction, aiding in the design of catalysts and reaction conditions that could favor the formation of the kinetic (1Z,4Z) product.

This collaborative approach accelerates the discovery and development of new dibenzalacetone-based compounds and materials. rsc.org

Integration into Interdisciplinary Chemical Sciences Research

The unique chemical structure of dibenzalacetone, characterized by an extended conjugated system, makes it a valuable compound for a wide range of interdisciplinary applications. embibe.comvedantu.com Its versatility ensures its continued relevance in diverse fields of chemical science.

Current and future areas of integration include:

Organometallic Chemistry: Dibenzalacetone serves as a crucial ligand in the preparation of organometallic complexes, such as tris(dibenzylideneacetone)dipalladium(0) (B46781), which are widely used as catalysts in important organic synthesis reactions like cross-coupling. embibe.comvedantu.comamazonaws.com

Materials Science: Due to its strong absorption of ultraviolet light, dibenzalacetone is a key component in sunscreen formulations, protecting skin from sun damage. wisdomlib.orgvedantu.comamazonaws.com Its derivatives are also being investigated for use in advanced polymers and other functional materials. researchgate.net

Medicinal Chemistry: Dibenzalacetone and its derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antioxidant properties. wisdomlib.orgresearchgate.net This makes them attractive candidates for further investigation in drug development. wisdomlib.org

Environmental Chemical Considerations in Synthesis and Application Development

In line with the global push for sustainable technology, a major trend in dibenzalacetone chemistry is the focus on environmental considerations. This involves developing synthetic routes that are more eco-friendly and minimizing the environmental impact of the compound's applications.

Key aspects of this trend include:

Green Synthesis Protocols: Researchers are actively developing methods that reduce waste, save energy, and avoid the use of toxic solvents. beyondbenign.org This includes the use of water as a solvent, employing energy-efficient techniques like sonochemistry, and designing processes that minimize the generation of by-products. researchgate.netnih.gov

Atom Economy: The classic Claisen-Schmidt condensation is being re-evaluated to improve its atom economy, ensuring that a maximal number of atoms from the reactants are incorporated into the final product.

Sustainable Solvents: The use of ethanol (B145695) as a solvent in many traditional preparations is being challenged by newer methods that use water or solvent-free conditions, reducing reliance on volatile organic compounds. nih.govpierpalab.comyoutube.com

These efforts aim to align the synthesis and application of dibenzalacetone with the principles of green chemistry, ensuring its continued utility in a sustainable manner. beyondbenign.org

Q & A

Q. Key Factors & Mitigation :

- Reaction Equilibrium : Use excess benzaldehyde (up to 4 equivalents) to drive the reaction toward dibenzalacetone formation.

- Solvent Volume : Excessive ethanol during recrystallization dissolves product; adhere to recommended solvent volumes (e.g., 12 mL ethanol per 1.6 g crude product).

- Purification Losses : Optimize vacuum filtration to minimize crystal retention in flasks or filter paper.

- Catalyst Efficiency : Ensure fresh NaOH solutions to maintain base strength.

How can the relative stability of Dibenzalacetone isomers be determined experimentally?

Q. Methodology :

- Melting Point Analysis : Primary isomer (1Z,4Z) melts at 110–112°C, while less stable isomers melt at lower temperatures (e.g., 60°C).

- UV-Vis Spectroscopy : The (1Z,4Z) isomer shows intense absorption at 330 nm (ε = 34,300), whereas other isomers exhibit shifted λmax (e.g., 295 nm for isomer #2).

- Computational Modeling : Molecular mechanics (e.g., MM2 force fields) predict steric and electronic stability differences.

Table 1 : Stability Data for Dibenzalacetone Isomers

| Isomer | Melting Point (°C) | UV λmax (nm) | Molar Extinction Coefficient (ε) |

|---|---|---|---|

| 1 | 110–111 | 330 | 34,300 |

| 2 | 60 | 295 | 20,000 |

What methodologies are effective in evaluating the antimicrobial activity of Dibenzalacetone?

Q. Methodology :

- Disk Diffusion Assays : Measure inhibition zones against pathogens like E. coli and S. aureus; compare to controls (e.g., ampicillin).

- Statistical Analysis : Use ANOVA to validate significance of inhibition zones (e.g., p < 0.05).

- Minimum Inhibitory Concentration (MIC) : Determine via broth dilution to quantify potency.

- Mechanistic Studies : Investigate oxidative stress induction via conjugated ketone groups.

How does sonochemical synthesis improve Dibenzalacetone production efficiency?

Q. Methodology :

- Ultrasound Activation : Cavitation enhances reaction kinetics, reducing synthesis time from hours to minutes (e.g., 4 minutes).

- Yield Optimization : Achieves ~76% yield (vs. 40–53% in traditional methods) by improving mixing and energy transfer.

- Purity Validation : Confirm via TLC (Rf = 0.44) and GC-MS (retention time ~39.7 min).

What analytical techniques confirm the purity and identity of synthesized Dibenzalacetone?

Q. Methodology :

- TLC : Single spot with n-hexane/ethyl acetate (9:1) eluent indicates purity.

- Melting Point : Match experimental range (108–114°C) to literature values.

- Spectroscopy :

How can computational models predict the biological activity of Dibenzalacetone derivatives?

Q. Methodology :

- PASSonline : Predicts antimicrobial, antioxidant, and anti-inflammatory activities based on substituent effects (e.g., electron-withdrawing groups enhance bioactivity).

- QSAR Studies : Correlate structural descriptors (e.g., logP, polarizability) with experimental data.

Why is acetone added after mixing the catalyst and benzaldehyde in the synthesis?

Mechanistic Insight :

Adding acetone post-benzaldehyde prevents premature enolate formation, ensuring controlled cross-condensation (vs. self-condensation of benzaldehyde).

What mechanistic reasons prevent Dibenzalacetone from undergoing further aldol condensation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.